3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is a common target for many anticancer drugs .
Mode of Action
If we consider its potential interaction with tubulin, it may interfere with tubulin polymerization, disrupting the formation of the mitotic spindle during cell division . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Compounds that target tubulin typically affect the cell cycle, particularly the mitosis phase . By disrupting tubulin polymerization, these compounds prevent the formation of the mitotic spindle, an essential component for chromosome segregation during cell division .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio .
Result of Action
If it acts similarly to other tubulin inhibitors, it may lead to cell cycle arrest and cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(3-Hydroxyphenyl)-1H-pyrazole-5-carbohydrazide.
Reduction: 3-(3-Aminophenyl)-1H-pyrazole-5-carbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the interactions of pyrazole derivatives with biological targets. It can be employed in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties, making this compound a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or as a ligand in coordination chemistry.
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Aminophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with an amino group instead of a methoxy group.
3-(3-Chlorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-3-7(5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYCAKVFPAJAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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